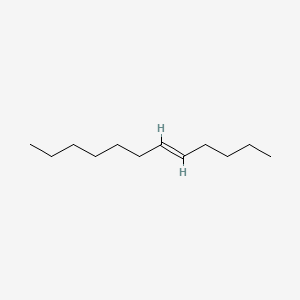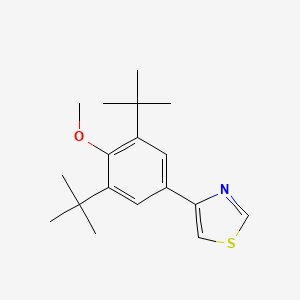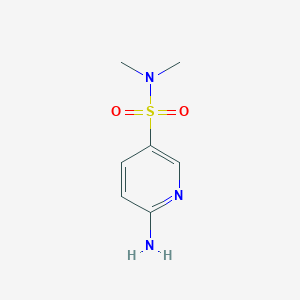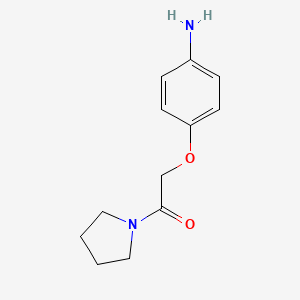
5-Dodecene
Overview
Description
5-Dodecene is an organic compound with the chemical formula C12H24 . It is an alkene that consists of a chain of twelve carbon atoms ending with a double bond .
Synthesis Analysis
A series of branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) were successfully synthesized via alkylation and ethylene oxide addition reactions . The alkylation reaction was conducted by using a branched internal olefin as the raw material .
Molecular Structure Analysis
The this compound molecule contains a total of 35 bonds. There are 11 non-H bonds, 1 multiple bond, 8 rotatable bonds, and 1 double bond . The 2D chemical structure image of this compound is also called skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.3190 g/mol . It is classified as an alpha-olefin .
Scientific Research Applications
Hydroformylation and Catalysis
5-Dodecene is used in hydroformylation processes. A study by Kiedorf et al. (2014) examined the kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic multicomponent solvent system. This research is crucial for understanding the chemical reactions and optimizing industrial processes (Kiedorf et al., 2014).
Carroll Rearrangement
The Carroll Rearrangement, a chemical reaction involving this compound, was detailed by Wilson and Augelli (2003). This rearrangement process is significant in organic synthesis, providing pathways for creating complex molecular structures (Wilson & Augelli, 2003).
Synthesis of Novel Compounds
This compound is instrumental in synthesizing novel compounds. Liang Dong-jian (2013) reported the creation of novel pyrimidine-appended hexaarylbenzene using 1-dodecene. Such syntheses contribute to advancements in materials science and molecular engineering (Liang Dong-jian, 2013).
Nanoparticle Synthesis
Bernard et al. (2018) explored the solvent effects on germanium nanoparticle synthesis using 1-dodecene. The study highlighted how variations in 1-dodecene concentrations affect nanoparticle size and crystallinity, providing insights valuable for nanotechnology applications (Bernard et al., 2018).
Phase Transition Studies
Alkylation and Aromatic Compounds
1-Dodecene is used in the alkylation of aromatic compounds, as demonstrated in studies by deCastro et al. (2000) and Wang et al. (2001). These studies provide valuable insights into the chemical processes involved in industrial applications like fuel and lubricant production (deCastro et al., 2000); (Wang et al., 2001).
Safety and Hazards
properties
IUPAC Name |
(E)-dodec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-3-5-7-9-11-12-10-8-6-4-2/h9,11H,3-8,10,12H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKYTRIEIDWYSG-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880842 | |
| Record name | (E)-5-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7206-16-8, 7206-28-2 | |
| Record name | (E)-5-dodecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5Z)-dodec-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-dodecene interact with palladium(II) in the context of nuclear fuel processing?
A1: [] Research indicates that this compound plays a significant role in the extraction of palladium(II) during the processing of spent nuclear fuel. Specifically, this compound, present as a degradation product in the organic phase (TBP diluted in TPH), interacts with palladium(II) ions in the aqueous nitric acid phase. This interaction leads to the formation of a ternary complex involving this compound, palladium(II), and tri-n-butylphosphate (TBP) molecules, along with nitrate ions. This complex facilitates the transfer of palladium(II) into the organic phase. Interestingly, a portion of the extracted palladium(II) then oxidizes this compound, converting it into a ketone, while itself being reduced to metallic palladium, which precipitates out as a black solid. This phenomenon contributes to the fouling observed in nuclear fuel processing equipment.
Q2: What is the significance of this compound's role in palladium precipitation in nuclear fuel processing?
A2: [] The formation of metallic palladium precipitates due to the interaction between this compound and palladium(II) poses a significant challenge in nuclear fuel reprocessing. These precipitates, along with other organic compounds like cyanides and carboxylates of palladium, contribute to the fouling of equipment. This fouling can hinder the efficiency and longevity of the PUREX process, highlighting the need to understand and mitigate the underlying chemical reactions. Further research on alternative solvents or strategies to minimize this compound formation could improve the sustainability of nuclear fuel reprocessing.
Q3: Besides its presence in nuclear fuel processing, is this compound found in other contexts?
A3: [] Yes, this compound is also identified as a constituent of the essential oil extracted from Eryngium foetidum L., commonly known as culantro. While not the most abundant component, its presence contributes to the complex aroma profile of the plant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)



![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)
![3-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B1336084.png)




